molecular formula C5H10N2S B011704 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 108851-53-2

5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B011704
M. Wt: 130.21 g/mol
InChI Key: URGJLGXMJVWVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is known to possess various biochemical and physiological properties that make it a promising candidate for drug development.

Mechanism Of Action

The exact mechanism of action of 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of key enzymes and receptors involved in various biological processes.

Biochemical And Physiological Effects

Studies have shown that 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine exhibits significant biochemical and physiological effects. The compound has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine in lab experiments is its broad-spectrum activity against various bacterial and fungal strains. However, the compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at higher concentrations.

Future Directions

There are several potential future directions for research on 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine. One possible avenue is the development of novel derivatives with improved pharmacological properties. Another potential direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine is typically achieved through the reaction of ethylamine with 2-bromoacetaldehyde and thioacetamide. The resulting product is then purified through recrystallization to obtain the pure compound.

Scientific Research Applications

5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to possess various pharmacological properties, including antibacterial, antifungal, and antitumor activities.

properties

CAS RN

108851-53-2

Product Name

5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine

Molecular Formula

C5H10N2S

Molecular Weight

130.21 g/mol

IUPAC Name

5-ethyl-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C5H10N2S/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3,(H2,6,7)

InChI Key

URGJLGXMJVWVHZ-UHFFFAOYSA-N

SMILES

CCC1CN=C(S1)N

Canonical SMILES

CCC1CN=C(S1)N

synonyms

2-Thiazolamine,5-ethyl-4,5-dihydro-(9CI)

Origin of Product

United States

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